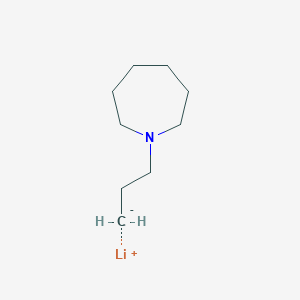
Lithium;1-propylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-propylazepane, also known as hexamethyleneiminopropyllithium, is a chemical compound with the molecular formula C₉H₁₈LiN and a molecular weight of 147.187 g/mol This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-propylazepane typically involves the reaction of 1-propylazepane with a lithium reagent. One common method is the reaction of 1-propylazepane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is carried out at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-propylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepane oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Lithium;1-propylazepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium;1-propylazepane involves its interaction with various molecular targets and pathways. The lithium ion (Li⁺) can modulate the activity of enzymes and receptors by displacing other cations such as potassium (K⁺) and sodium (Na⁺). This displacement can affect neuronal signaling and other cellular processes. Additionally, the azepane ring structure can interact with biological membranes and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Hexamethyleneimine: A similar compound with a six-membered ring structure.
1-Propylpiperidine: Another similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
Lithium;1-propylazepane is unique due to its seven-membered azepane ring structure combined with a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
179538-69-3 |
|---|---|
Molecular Formula |
C9H18LiN |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
lithium;1-propylazepane |
InChI |
InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |
InChI Key |
AVLPKENMBRYRQA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















